molecular formula C14H13NO2 B13774838 N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide CAS No. 66668-15-3

N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide

Cat. No.: B13774838
CAS No.: 66668-15-3
M. Wt: 227.26 g/mol
InChI Key: JKYAYTPXMRJIKX-UHFFFAOYSA-N
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Description

N-phenyl-N-2-propen-1-yl-2-Furancarboxamide is an organic compound with the molecular formula C14H13NO2. It is characterized by the presence of a furan ring, a phenyl group, and a propenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-2-propen-1-yl-2-Furancarboxamide typically involves the reaction of 2-furancarboxylic acid with N-phenyl-N-2-propen-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for N-phenyl-N-2-propen-1-yl-2-Furancarboxamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-2-propen-1-yl-2-Furancarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-N-2-propen-1-yl-2-Furancarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-N-2-propen-1-yl-2-Furancarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-N-2-propen-1-yl-2-Furancarboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

66668-15-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-phenyl-N-prop-2-enylfuran-2-carboxamide

InChI

InChI=1S/C14H13NO2/c1-2-10-15(12-7-4-3-5-8-12)14(16)13-9-6-11-17-13/h2-9,11H,1,10H2

InChI Key

JKYAYTPXMRJIKX-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)C2=CC=CO2

Origin of Product

United States

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